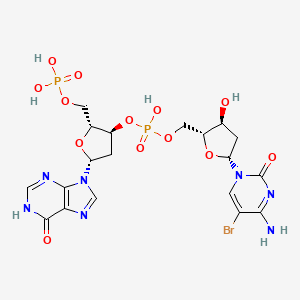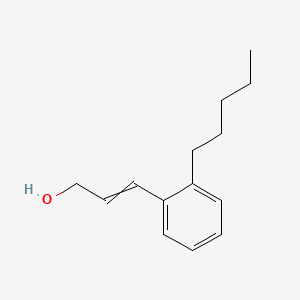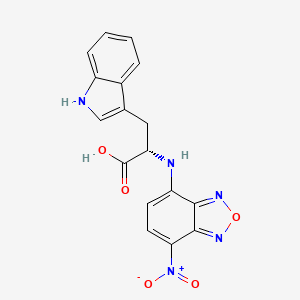
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan: is a compound that features a benzoxadiazole moiety attached to the amino acid tryptophan. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with L-tryptophan under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure high yield and purity. The use of chromatography techniques, such as high-performance liquid chromatography (HPLC), is common in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Applications De Recherche Scientifique
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan has several applications in scientific research:
Fluorescent Probes: Used in fluorescence microscopy and spectroscopy to study biological systems.
Biochemical Assays: Employed in assays to detect and quantify biomolecules.
Drug Development: Investigated for its potential in drug discovery and development, particularly in targeting specific proteins or pathways.
Cell Biology: Utilized to study cellular processes and interactions.
Mécanisme D'action
The mechanism by which N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing researchers to track and visualize biological processes. The benzoxadiazole moiety interacts with various molecular targets, including proteins and nucleic acids, facilitating the study of their functions and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-phenylalanine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tyrosine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-cysteine
Uniqueness
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan is unique due to its specific interaction with tryptophan residues in proteins, making it particularly useful in studying protein structure and function. Its strong fluorescent properties also make it a valuable tool in various biochemical and cell biology applications .
Propriétés
Numéro CAS |
43176-86-9 |
|---|---|
Formule moléculaire |
C17H13N5O5 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
(2S)-3-(1H-indol-3-yl)-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C17H13N5O5/c23-17(24)13(7-9-8-18-11-4-2-1-3-10(9)11)19-12-5-6-14(22(25)26)16-15(12)20-27-21-16/h1-6,8,13,18-19H,7H2,(H,23,24)/t13-/m0/s1 |
Clé InChI |
ABOALKXTEYWNOF-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


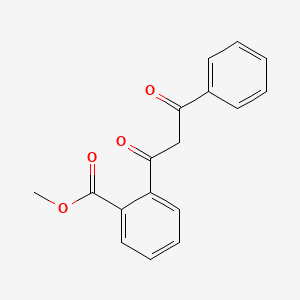
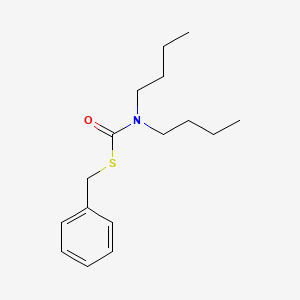
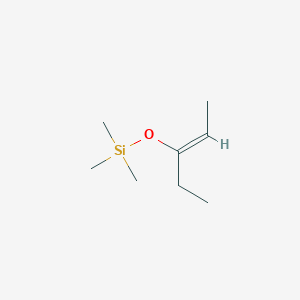

![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
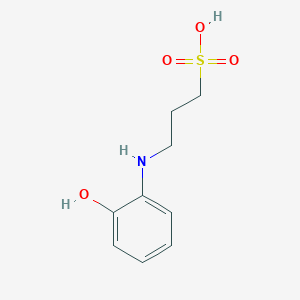
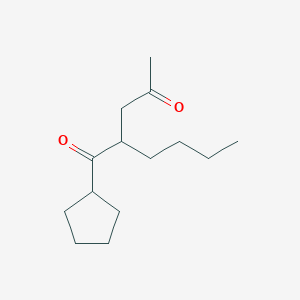
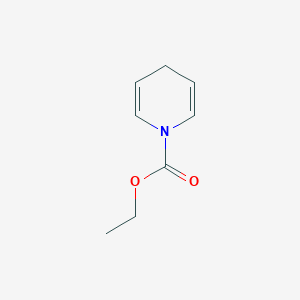
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
